2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline
Overview
Description
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline is a chemical compound with the molecular formula C12H9N3O4S and a molecular weight of 291.28 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology . It is known for its unique structure, which includes both hydroxyl and sulphamoyl functional groups attached to a benzoquinoxaline core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline typically involves multi-step organic reactions. One common method includes the nitration of a benzoquinoxaline precursor, followed by reduction and sulphonation steps . The reaction conditions often require controlled temperatures and the use of specific solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure solubility and reaction efficiency .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The sulphamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted benzoquinoxalines depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets. In neuropharmacology, it acts as a selective antagonist for non-NMDA (N-methyl-D-aspartate) receptors, particularly quisqualate and kainate receptors . This antagonistic action helps in modulating neurotransmitter activity and can prevent neurotoxicity induced by excessive receptor activation .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxy-6-nitro-7-sulphamoyl-benzo[f]quinoxaline:
2,3-Dihydroxy-7-sulphamoyl-benzo[t]quinoxaline: Another similar compound with slight structural variations that affect its binding affinity and selectivity.
Uniqueness
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline is unique due to its specific functional groups and their positions on the benzoquinoxaline core. These structural features confer distinct chemical reactivity and biological activity, making it a valuable tool in both chemical synthesis and biological research .
Properties
IUPAC Name |
2,3-dioxo-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S/c13-20(18,19)9-3-1-2-7-6(9)4-5-8-10(7)15-12(17)11(16)14-8/h1-5H,(H,14,16)(H,15,17)(H2,13,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMJNDRCLVWVIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2NC(=O)C(=O)N3)C(=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152255 | |
Record name | 2,3-Dihydroxy-7-sulfamoylbenzo(f)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118876-57-6 | |
Record name | 2,3-Dihydroxy-7-sulfamoylbenzo(f)quinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118876576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxy-7-sulfamoylbenzo(f)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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